

Crystal Structure of 2-Fluoro-5-methylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzoic acid

Cat. No.: B1295922

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Abstract

2-Fluoro-5-methylbenzoic acid is a key fluorinated building block in medicinal chemistry and materials science. Its structural properties are foundational to its role in the synthesis of novel compounds. This technical guide provides a summary of the available physicochemical data for **2-Fluoro-5-methylbenzoic acid** and outlines the standard experimental workflow for determining its crystal structure. To date, a solved crystal structure with detailed crystallographic data for **2-Fluoro-5-methylbenzoic acid** has not been reported in publicly accessible databases.

Physicochemical Properties

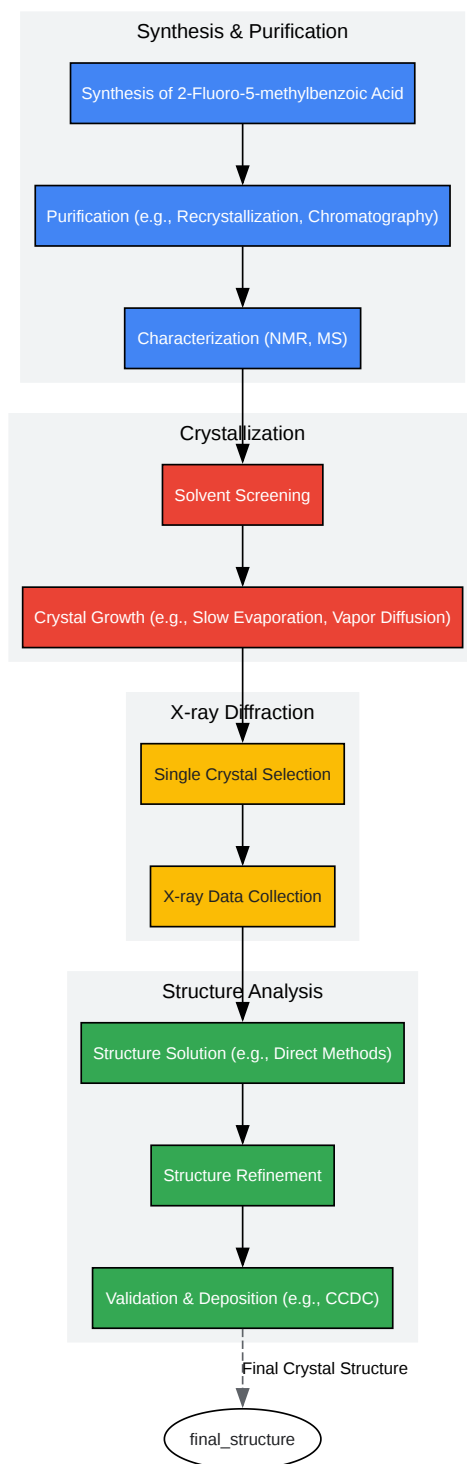
While specific crystallographic data is not available, other physical and chemical properties of **2-Fluoro-5-methylbenzoic acid** have been documented. These are summarized in the table below.

Property	Value
Chemical Formula	C ₈ H ₇ FO ₂
Molecular Weight	154.14 g/mol [1][2]
CAS Number	321-12-0[1][2]
Appearance	White to light yellow powder/crystal
Melting Point	160-162 °C[2]
Synonyms	6-Fluoro-m-toluic acid, 3-Carboxy-4-fluorotoluene

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure, such as **2-Fluoro-5-methylbenzoic acid**, follows a well-established experimental pipeline. This process begins with the synthesis and purification of the compound, followed by crystallization, X-ray diffraction data collection, and structure solution and refinement. The logical flow of these steps is depicted in the diagram below.

General Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)*General Workflow for Crystal Structure Determination*

Detailed Experimental Protocols

Synthesis and Purification

The synthesis of **2-Fluoro-5-methylbenzoic acid** is not detailed here, but it is commercially available from various suppliers. For crystallographic studies, the compound must be of high purity (>99%). Standard purification techniques include:

- **Recrystallization:** Dissolving the solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce the formation of well-ordered crystals.
- **Sublimation:** Heating the solid under vacuum to transform it directly into a gas, which then deposits as pure crystals on a cold surface.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.

- **Solvent Screening:** A range of solvents and solvent mixtures with varying polarities are tested to find conditions where the compound has moderate solubility.
- **Crystal Growth Techniques:**
 - **Slow Evaporation:** The purified compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.
 - **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
 - **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction and Structure Determination

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Structure Solution:** The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson functions.
- **Structure Refinement:** The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- **Validation and Deposition:** The final crystal structure is validated to ensure its chemical and geometric sensibility. The crystallographic data, including atomic coordinates and experimental details, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Conclusion

While the definitive crystal structure of **2-Fluoro-5-methylbenzoic acid** is not currently publicly available, this guide provides the foundational physicochemical data and a detailed overview of the standard methodologies required for its determination. The provided workflow serves as a roadmap for researchers aiming to elucidate the solid-state structure of this and other related small molecules, which is essential for rational drug design and the development of new materials.

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